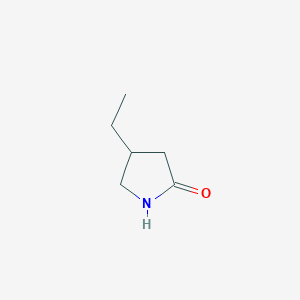

4-Ethyl-2-pyrrolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446299 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41819-75-4 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-2-pyrrolidinone chemical properties

An In-Depth Technical Guide to 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4): Properties, Synthesis, and Applications

Abstract

This compound is a substituted heterocyclic compound belonging to the lactam family. As a derivative of the 2-pyrrolidinone core, a privileged scaffold in medicinal chemistry, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, proposes a logical synthetic pathway, and outlines its potential applications, particularly in the field of drug discovery. It is intended for researchers, chemists, and professionals in pharmaceutical development who require a detailed understanding of this specific chemical entity.

Introduction to the 2-Pyrrolidinone Scaffold

The 2-pyrrolidinone ring system is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmaceuticals. Its unique combination of a polar lactam functional group and a constrained five-membered ring allows it to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. Perhaps the most famous examples are the "racetam" class of nootropic drugs, such as Piracetam. More recently, substituted pyrrolidinones have been integral to the development of anticonvulsant agents, including Brivaracetam and Seletracetam, which feature substituents at the 4-position of the ring.[1]

This guide focuses specifically on this compound, a key intermediate whose ethyl substituent provides a lipophilic anchor and a stereogenic center, offering opportunities for chiral syntheses. We will explore the fundamental chemical properties, characterization data, and handling protocols necessary for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is structurally defined by a five-membered lactam ring with an ethyl group at the C4 position. This structure imparts specific chemical characteristics, including polarity from the amide group and a non-polar character from the ethyl side chain.

| Identifier | Value | Source |

| CAS Number | 41819-75-4 | [2][3][4] |

| Molecular Formula | C₆H₁₁NO | [2][3][4][5] |

| Molecular Weight | 113.16 g/mol | [2][3][4] |

| IUPAC Name | 4-ethylpyrrolidin-2-one | [3] |

| Canonical SMILES | CCC1CC(=O)NC1 | [5] |

| InChI Key | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [3][4][5] |

Physicochemical Data

The physical properties of this compound are consistent with a small, polar molecule containing both hydrogen bond donor (N-H) and acceptor (C=O) sites.

| Property | Value | Source |

| Physical Form | Solid | [4][6] |

| Melting Point | 39-41 °C | [6] |

| Boiling Point | 250.9 °C @ 760 mmHg 117-118 °C @ 13 Torr | [2][6] |

| Density | 0.952 g/cm³ (Predicted) | [2][6] |

| Flash Point | 136.5 °C | [2] |

| Refractive Index | 1.438 | [2] |

Solubility Profile

While extensive empirical data is not widely published, the solubility of this compound can be predicted from its structure. The presence of the polar lactam moiety, capable of hydrogen bonding, suggests good solubility in polar protic solvents like water and alcohols. Its structural relative, N-methyl-2-pyrrolidone (NMP), is fully miscible with water.[7] The ethyl group introduces some lipophilicity, likely rendering it soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reactivity

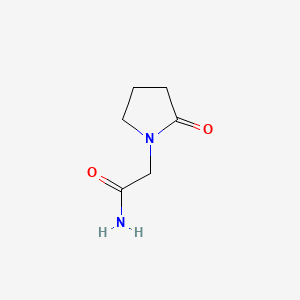

Proposed Synthetic Pathway

The synthesis of 4-substituted-pyrrolidin-2-ones can be achieved through various established organic chemistry transformations. A common and logical approach involves the cyclization of a γ-amino acid derivative. The following diagram illustrates a plausible multi-step synthesis starting from commercially available precursors. The causality behind this pathway lies in the strategic construction of a linear precursor containing all necessary atoms, followed by an intramolecular cyclization to form the stable five-membered lactam ring.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity

The chemistry of this compound is dominated by its lactam functional group.

-

N-H Acidity and Alkylation: The proton on the nitrogen is weakly acidic (predicted pKa ≈ 16-17) and can be removed by a strong base (e.g., NaH, KHMDS).[6] The resulting anion is a potent nucleophile, readily undergoing alkylation or acylation to introduce substituents at the N1 position. This is a critical reaction for incorporating the pyrrolidinone scaffold into larger molecules.[1]

-

Carbonyl Chemistry: The carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 4-ethylpyrrolidine.

-

Ring Stability and Hydrolysis: As a five-membered ring, the lactam is relatively stable. However, under harsh hydrolytic conditions (strong acid or base with prolonged heating), the amide bond can be cleaved to yield 4-aminohexanoic acid.

Spectroscopic Characterization (Theoretical)

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~7.5-8.0 (br s, 1H, N-H), ~3.4 (m, 1H, C5-Hₐ), ~3.0 (m, 1H, C5-Hₑ), ~2.5 (m, 1H, C4-H), ~2.3 (dd, 1H, C3-Hₐ), ~2.0 (dd, 1H, C3-Hₑ), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). |

| ¹³C NMR | δ (ppm): ~178 (C=O), ~48 (C5, -CH₂-N), ~40 (C4, -CH-), ~35 (C3, -CH₂-C=O), ~28 (-CH₂CH₃), ~11 (-CH₂CH₃). |

| IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~2960-2850 (C-H sp³ stretches), ~1680 (C=O amide I band, strong). |

| Mass Spec. | m/z: 113 (M⁺, molecular ion), 84 (M⁺ - C₂H₅), 56 (fragment). |

Application in Drug Discovery and Development

Role as a Chiral Intermediate

The primary value of this compound in drug development lies in its function as a chiral building block. The C4 position is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-4-ethyl-2-pyrrolidinone and (S)-4-ethyl-2-pyrrolidinone. Access to enantiomerically pure forms of this intermediate is crucial for synthesizing stereochemically defined active pharmaceutical ingredients (APIs). Optically pure 4-substituted pyrrolidinones are key starting materials for advanced anticonvulsant drugs, where stereochemistry dictates therapeutic efficacy and safety profiles.[1]

Experimental Protocol: N-Alkylation of this compound

The following protocol describes a general procedure for the N-alkylation of this compound, a fundamental step in its utilization as a synthetic intermediate. This protocol is designed to be self-validating through clear steps and checkpoints.

Objective: To synthesize an N-substituted derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality: The strong base NaH deprotonates the lactam nitrogen to form the nucleophilic sodium salt. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Nucleophilic Attack: Allow the mixture to stir at 0 °C for 30 minutes. Add the alkylating agent (1.1 eq) dropwise via syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.

Caption: Experimental workflow for N-alkylation protocol.

Safety, Handling, and Storage

GHS Hazard Classification

It is imperative that researchers handle this compound with appropriate caution, adhering to its GHS classification.

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |

Pictogram: GHS07 (Exclamation Mark)[4] Signal Word: Warning[3][4]

Handling Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Classification: It is classified as a combustible solid.[4]

Conclusion

This compound is a valuable heterocyclic intermediate with well-defined chemical properties. Its true potential is realized when used as a chiral building block in the synthesis of complex pharmaceutical agents, particularly for neurological disorders. A thorough understanding of its reactivity, guided by both empirical and theoretical characterization data, is essential for its successful application in research. Adherence to strict safety protocols ensures its effective and safe use in the laboratory. As the demand for stereochemically complex drugs continues to grow, the importance of intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

-

This compound | C6H11NO | CID 10866300. (n.d.). PubChem. Retrieved from [Link]

-

ethyl pyrrolidone, 2687-91-4. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound (C6H11NO). (n.d.). PubChemLite. Retrieved from [Link]

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone. (n.d.). Carl Roth. Retrieved from [Link]

-

N-ethyl-2-pyrrolidone | C6H11NO | CID 17595. (n.d.). PubChem. Retrieved from [Link]

-

N-Ethyl-2-pyrrolidone. (n.d.). Solubility of Things. Retrieved from [Link]

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone. (n.d.). Carl Roth. Retrieved from [Link]

-

A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022-04-30). UiTM Institutional Repository. Retrieved from [Link]

- EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. (n.d.). Google Patents.

- WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use. (n.d.). Google Patents.

-

Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central. Retrieved from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023-09-11). ERIC. Retrieved from [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]

-

Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). (n.d.). Cheméo. Retrieved from [Link]

-

1-Ethyl-2-pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14). YouTube. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

Sources

- 1. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound DiscoveryCPR 41819-75-4 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 41819-75-4 [m.chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. youtube.com [youtube.com]

- 10. lehigh.edu [lehigh.edu]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of the Pyrrolidinone Scaffold

An In-Depth Technical Guide to 4-Ethyl-2-pyrrolidinone (CAS: 41819-75-4)

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, capacity for hydrogen bonding, and stereochemical complexity make it a cornerstone for designing novel therapeutic agents.[2] Molecules incorporating this core structure have demonstrated a vast range of biological activities, including anticonvulsant, nootropic, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Notable drugs such as the anticonvulsant Levetiracetam and the nootropic Piracetam underscore the pharmacological importance of this heterocyclic system.[3][4]

This guide focuses on a specific derivative, this compound (CAS No. 41819-75-4). As a C4-substituted pyrrolidinone, it serves as a valuable intermediate and building block for creating more complex molecules. The introduction of an ethyl group at the 4-position modifies the molecule's lipophilicity and steric profile, offering a vector for fine-tuning the structure-activity relationships (SAR) of potential drug candidates. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose fundamental properties are critical for its handling, reaction design, and analytical identification.[6]

| Property | Value | Reference |

| CAS Number | 41819-75-4 | [6][7] |

| Molecular Formula | C₆H₁₁NO | [6][7][8] |

| Molecular Weight | 113.16 g/mol | [6][8] |

| Appearance | Solid | [6] |

| Boiling Point | 250.9°C at 760 mmHg | [7] |

| Density | 0.952 g/cm³ | [7] |

| IUPAC Name | 4-ethylpyrrolidin-2-one | [8] |

| SMILES | CCC1CC(=O)NC1 | [8][9] |

| InChI | 1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | [6][8] |

| InChIKey | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [6][8] |

digraph "4_Ethyl_2_pyrrolidinone_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of this compound", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label=""]; C2 [label=""]; C3 [label="O", fontcolor="#EA4335"]; C4 [label="NH", fontcolor="#4285F4"]; C5 [label=""]; C6 [label=""]; C7 [label=""];

// Atom connections for the ring C1 -- C2 [label="", style=solid]; C2 -- C4 [label="", style=solid]; C4 -- C5 [label="", style=solid]; C5 -- C1 [label="", style=solid]; C2 -- C3 [label="=", style=double];

// Ethyl group C5 -- C6 [label="", style=solid]; C6 -- C7 [label="", style=solid];

// Atom labels node1 [label="C", pos="0,1!", shape=none]; node2 [label="C", pos="1.5,1.5!", shape=none]; node3 [label="O", pos="2.5,1.5!", shape=none, fontcolor="#EA4335"]; node4 [label="N", pos="1.5,0.5!", shape=none, fontcolor="#4285F4"]; node5 [label="C", pos="0,0!", shape=none]; node6 [label="C", pos="-1,-0.5!", shape=none]; node7 [label="C", pos="-2,-1!", shape=none]; }

Caption: 2D Chemical Structure of this compound.

Synthesis and Derivatization Strategies

The synthesis of the pyrrolidinone core can be achieved through various routes, including the cyclization of amino acids, intramolecular amination, and catalytic hydrogenation of suitable precursors.[10][11][12] For this compound, a highly efficient and industrially scalable approach involves the catalytic hydrogenation and subsequent cyclization of ethylsuccinonitrile.

Proposed Synthesis: Reductive Cyclization of Ethylsuccinonitrile

This method leverages a readily available starting material and employs a catalytic process known for its high yields and selectivity in nitrile hydrogenation.[13][14] The reaction proceeds in a single pot, where the dinitrile is first reduced to the corresponding diamine, which then undergoes spontaneous intramolecular cyclization to form the stable lactam ring.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with ethylsuccinonitrile (1.0 equiv.), a suitable solvent such as ethanol or isopropanol, and a catalytic amount (1-5 mol%) of a nickel-based catalyst (e.g., Raney Nickel).[13]

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated to a temperature between 80-150°C. The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing and contact with the solid catalyst.[15]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Derivatization: N-Alkylation

A key advantage of the pyrrolidinone scaffold is the ease of functionalization at the nitrogen atom. This allows for the synthesis of a diverse library of compounds for SAR studies. Base-mediated N-alkylation is a standard and robust method for this transformation.[3]

Protocol: General Procedure for N-Alkylation

-

Deprotonation: this compound (1.0 equiv.) is dissolved in a dry, aprotic solvent like DMF or THF under an inert atmosphere (e.g., argon). The solution is cooled to 0°C, and a strong base such as sodium hydride (NaH, 1.2 equiv.) is added portion-wise.

-

Stirring: The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the corresponding anion.

-

Alkylation: The desired alkylating agent (e.g., an alkyl halide, 1.1 equiv.) is added, and the reaction is stirred at room temperature or gently heated until completion (monitored by TLC).

-

Quenching & Extraction: The reaction is carefully quenched with water. The product is extracted into an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | Protons on the ethyl group will appear as a triplet and a quartet. The three diastereotopic protons on the pyrrolidinone ring (at C3 and C5) will show complex splitting patterns (multiplets). The N-H proton will appear as a broad singlet. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon (C=O) will be observed around 175-180 ppm.[16] Four distinct signals for the other ring carbons and two signals for the ethyl group carbons will be present in the aliphatic region. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 113 or 114, respectively, confirming the molecular weight. |

| IR Spectroscopy | A strong absorption band between 1670-1700 cm⁻¹ corresponding to the lactam C=O stretch. A broad absorption band between 3200-3400 cm⁻¹ corresponding to the N-H stretch. C-H stretching absorptions will be observed around 2850-3000 cm⁻¹. |

Applications and Pharmacological Context

While this compound is not itself an established therapeutic agent, its structural motif is central to numerous pharmacologically active compounds.[17][18] Its primary value lies in its role as a chemical intermediate and a scaffold for building more elaborate drug candidates.

-

Anticonvulsant Drug Design: The pyrrolidinone core is a key pharmacophore in several anticonvulsant drugs.[4][19] The ethyl group at the C4 position can be used to probe the steric and electronic requirements of the binding pockets of relevant neurological targets.

-

Nootropic Agents: The "racetam" class of nootropics is built upon the 2-pyrrolidinone structure. Modifications at the C4 position can influence blood-brain barrier penetration and target affinity.

-

Anti-inflammatory Research: Pyrrolidinone derivatives have been investigated as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory pathways.[5]

-

Building Block for Synthesis: As a chiral or racemic intermediate, it can be used in multi-step syntheses to access complex natural products or designed therapeutic molecules.[18]

***dot digraph "Pyrrolidinone_Applications" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

}

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound DiscoveryCPR 41819-75-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 13. Hydrogenation of nitriles - candcs [candcs.de]

- 14. candcs.de [candcs.de]

- 15. m.youtube.com [m.youtube.com]

- 16. orgsyn.org [orgsyn.org]

- 17. enamine.net [enamine.net]

- 18. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

- 19. pnrjournal.com [pnrjournal.com]

A Technical Guide to 4-Ethyl-2-pyrrolidinone: A Core Scaffold for Neurological Drug Discovery

This guide provides an in-depth technical overview of 4-Ethyl-2-pyrrolidinone, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of data to explore the molecule's structural nuances, predictable spectroscopic signature, and its strategic importance as a synthetic building block for novel therapeutics, particularly in the realm of epilepsy and other neurological disorders.

Molecular Identity and Physicochemical Characteristics

This compound, also known by its IUPAC name 4-ethylpyrrolidin-2-one, is a derivative of pyrrolidinone, a five-membered lactam.[1] The presence of an ethyl group at the C4 position introduces a chiral center, making the molecule a valuable synthon for stereospecific drug design. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| CAS Number | 41819-75-4 | [1] |

| IUPAC Name | 4-ethylpyrrolidin-2-one | [1] |

| Appearance | Solid | |

| Melting Point | 39-41 °C | |

| Boiling Point | 117-118 °C (at 13 Torr) | |

| SMILES | CCC1CC(=O)NC1 | [1] |

| InChIKey | ZBCUGJNJBOSHIA-UHFFFAOYSA-N | [1] |

Structural Analysis and Predicted Spectroscopic Profile

While empirical spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on fundamental principles. This predictive analysis is a crucial skill for researchers when characterizing novel or sparsely documented compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and the diastereotopic nature of the methylene protons on the pyrrolidinone ring.

-

N-H Proton (Amide): A broad singlet is anticipated around δ 6.5-7.5 ppm . Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

-

Ring Methylene Protons (C5-H₂): These two protons are diastereotopic. They will appear as two separate multiplets, likely complex doublet of doublets (dd), between δ 3.0-3.6 ppm , coupled to each other (geminal coupling, J ≈ 10-12 Hz) and to the C4 proton.

-

Ring Methine Proton (C4-H): A multiplet is expected around δ 2.4-2.7 ppm . It will be coupled to the two C5 protons, the two C3 protons, and the two protons of the ethyl methylene group, resulting in a complex splitting pattern.

-

Ring Methylene Protons (C3-H₂): These protons are also diastereotopic. They will likely appear as two distinct multiplets, probably complex doublet of doublets, between δ 2.0-2.5 ppm , coupled to each other and the C4 proton.

-

Ethyl Methylene Protons (-CH₂CH₃): A quartet of doublets (or complex multiplet) is expected around δ 1.4-1.6 ppm , coupled to the C4 proton and the ethyl methyl protons.

-

Ethyl Methyl Protons (-CH₂CH₃): A triplet is expected around δ 0.9-1.1 ppm , coupled to the adjacent methylene protons (J ≈ 7.5 Hz).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will show six distinct signals corresponding to each carbon atom in the unique chemical environment.

-

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to be the most downfield signal, appearing around δ 175-178 ppm .

-

Ring Methylene Carbon (C5): This carbon, adjacent to the nitrogen, will likely appear around δ 45-50 ppm .

-

Ring Methine Carbon (C4): The chiral carbon bearing the ethyl group is predicted to be in the δ 38-42 ppm range.

-

Ring Methylene Carbon (C3): This carbon, adjacent to the carbonyl, is expected around δ 30-35 ppm .

-

Ethyl Methylene Carbon (-CH₂CH₃): This signal is anticipated around δ 28-32 ppm .

-

Ethyl Methyl Carbon (-CH₂CH₃): The terminal methyl carbon should appear most upfield, around δ 10-14 ppm .

Predicted Infrared (IR) Spectrum

The IR spectrum provides critical information about the functional groups present.

-

N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the amide N-H bond.

-

C-H Stretches: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretch (Amide I Band): A very strong, sharp absorption band is the hallmark of the lactam carbonyl group, expected around 1670-1700 cm⁻¹ .

Predicted Mass Spectrum (EI)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 113 . Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and cleavage of the pyrrolidinone ring.

Proposed Synthesis Workflow

Disclaimer: This proposed protocol is illustrative, based on established chemical principles, and has not been optimized. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Michael Addition of Nitropropane to Ethyl Acrylate

-

Reaction: 1-Nitropropane is reacted with ethyl acrylate in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Causality: The base deprotonates the α-carbon of 1-nitropropane to form a nitronate anion. This anion acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient alkene of ethyl acrylate. This regioselectivity is key to forming the desired carbon skeleton.

Step 2: Reductive Cyclization of the γ-Nitro Ester

-

Reaction: The resulting γ-nitro ester is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Causality: The hydrogenation simultaneously reduces the nitro group to a primary amine and facilitates the intramolecular cyclization. The newly formed amine nucleophilically attacks the ester carbonyl, displacing ethanol and forming the thermodynamically stable five-membered lactam ring. This one-pot reduction and cyclization is an efficient method for constructing the pyrrolidinone core.

Caption: Proposed two-step synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound for drug development professionals lies not as a therapeutic agent itself, but as a crucial structural motif and synthetic intermediate. The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor/donor.[2][3][4]

The strategic importance of the 4-position substitution is paramount. Research into novel antiepileptic drugs, building upon the success of Levetiracetam, has shown that introducing small, hydrophobic alkyl groups at the C4 position of the pyrrolidinone ring can significantly enhance binding affinity and in vivo potency.[5] For example, the development of Brivaracetam, a more potent analog, involved exploring substitutions at this very position.[6] A 4-ethyl group, as in the title compound, fits this profile perfectly, likely engaging in favorable hydrophobic interactions within the binding pocket of the synaptic vesicle glycoprotein 2A (SV2A), the target of these antiepileptic drugs.[5]

Therefore, this compound serves as a high-value starting material for generating libraries of potential new drug candidates targeting neurological disorders.

Caption: Role of this compound in antiepileptic drug design.

Safety and Handling

This compound requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than a simple chemical; it is a strategically important building block for the next generation of neurological drugs. Its specific stereochemistry and substitution pattern align perfectly with established structure-activity relationships for potent antiepileptic agents. Understanding its predicted spectroscopic properties, plausible synthetic routes, and its established role in medicinal chemistry provides researchers with the foundational knowledge needed to leverage this valuable scaffold in their drug discovery programs.

References

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Poyraz, S., Belveren, S., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248903. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Unknown Author. (2024). The Role of Pyrrolidines in Modern Drug Discovery. DC Fine Chemicals. [Link]

-

Unknown Author. (n.d.). Synthesis of pyrrolidinones 2a-2h via four-component reactions. ResearchGate. [Link]

-

Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G., Robey, R. L., & Schoepp, D. D. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919–1924. [Link]

-

Shcherbakov, A. M., Gabdullin, A. R., Ahtyamova, N. R., Silaeva, O. A., & Bulychev, A. N. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4478. [Link]

-

Magrioti, V., & Constantinou-Kokotou, V. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(1), 933–946. [Link]

-

ChemicalBook. (n.d.). (R)-4-Acetylthio-2-pyrrolidinone CAS Number. cas-cn.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Kenda, B. M., Maton, B. C., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Nordin, N. A., & Zulkefeli, M. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

- Kikumoto, R., & Oga, T. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.

- Hinkley, S. F., et al. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

- Kenda, B., & Nicolas, M. (2007). 4-substituted pyrr0lidin-2-0nes and their use.

Sources

- 1. This compound | C6H11NO | CID 10866300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 4-Ethyl-2-pyrrolidinone Derivatives

Abstract

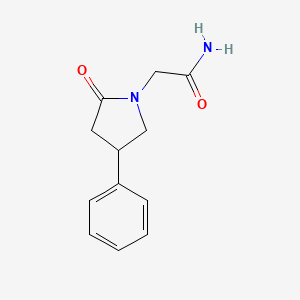

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2][3] This guide focuses on a specific, promising subclass: 4-Ethyl-2-pyrrolidinone derivatives. Building upon the core structure of this compound, these compounds have emerged as versatile agents with a range of biological activities. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and diverse pharmacological effects, including anticonvulsant, anti-inflammatory, and nootropic properties. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to explore this chemical space.

Introduction: The Significance of the Pyrrolidinone Core

The 2-pyrrolidinone (or γ-lactam) ring is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[4] Its prevalence stems from its ability to engage in hydrogen bonding and its stereochemical complexity, which allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[1] The introduction of an ethyl group at the 4-position of the 2-pyrrolidinone ring has been shown to be a critical modification, often enhancing potency and modulating the pharmacological profile of the parent compound.

This guide will delve into the key therapeutic areas where this compound derivatives have demonstrated significant potential.

Key Biological Activities and Mechanisms of Action

Anticonvulsant Activity

A significant area of interest for 4-substituted pyrrolidone derivatives is in the treatment of epilepsy. The groundbreaking antiepileptic drug Levetiracetam, an (S)-α-ethyl-2-oxopyrrolidine acetamide, has paved the way for the exploration of related structures.[5] Research has shown that substitution at the 4-position of the pyrrolidone ring with small hydrophobic groups can significantly improve in vitro and in vivo potency.[5]

Mechanism of Action: While the precise mechanism of many anticonvulsant pyrrolidone derivatives is still under investigation, a key molecular target has been identified as a brain-specific binding site for Levetiracetam (LBS).[5] It is hypothesized that modulation of this target plays a crucial role in the antiepileptic properties of these compounds. Structure-activity relationship studies have revealed that the carboxamide moiety and the (S)-configuration of the ethyl group are essential for high affinity to the LBS.[5]

Anti-inflammatory and Analgesic Activity

Certain this compound derivatives have exhibited notable anti-inflammatory and analgesic properties. For instance, ethyl-2-amino-1-benzamido-5-[2-(3, 4-dimethoxyphenyl)-2-oxoethylidene]-4-oxopyrrolidine-3-carboxylate has demonstrated anti-inflammatory activity greater than that of diclofenac sodium in a carrageenan edema model.[6] Another study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed significant inhibitory potential against COX-1, COX-2, and 5-LOX enzymes.[7]

Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[7] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced, leading to a decrease in inflammation and pain.

Nootropic and Anxiolytic Activity

Derivatives of 4-hetaryl-2-pyrrolidones have been shown to possess nootropic (cognition-enhancing) and anxiolytic (anxiety-reducing) activities.[4][8] These findings suggest the potential of this compound derivatives in the treatment of cognitive and anxiety disorders. The structural similarity to racetams, a class of nootropic drugs, further supports this potential.[4]

Mechanism of Action: The exact mechanisms underlying the nootropic and anxiolytic effects are not fully elucidated but may involve modulation of neurotransmitter systems in the central nervous system.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

-

Antihypertensive and Alpha-Adrenolytic Activity: A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their binding affinity for α1- and α2-adrenoceptors, demonstrating potential as antiarrhythmic and antihypertensive agents.[9]

-

Antiradical Activity: Some derivatives have shown potent antiradical activity in diphenylpicrylhydrazyl (DPPH)-binding assays, suggesting antioxidant potential.[6]

Structure-Activity Relationships (SAR)

Systematic investigations of the pyrrolidone acetamide scaffold have provided valuable insights into the structural requirements for biological activity.[5]

| Position of Substitution | Effect on Activity |

| Carboxamide Moiety | Essential for affinity to the Levetiracetam Binding Site (LBS).[5] |

| α to Carboxamide | An ethyl group with (S)-configuration is preferred.[5] |

| Pyrrolidone Ring | Preferred over piperidine analogues or acyclic compounds.[5] |

| Positions 3 or 5 | Substitution generally decreases LBS affinity.[5] |

| Position 4 | Substitution with small, hydrophobic groups improves in vitro and in vivo potency.[5] |

Logical Relationship of SAR:

Caption: Structure-Activity Relationship (SAR) Logic for this compound Derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy is the cyclization of acyclic precursors.

Example Protocol: Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate [7]

-

Reaction Setup: To a solution of N-phenylmaleimide (1 mmol) in an appropriate solvent (e.g., dichloromethane), add ethyl isobutyrate (1.2 mmol).

-

Catalyst Addition: Introduce an organocatalyst, such as methylated L-proline (0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 6 hours).

-

Workup and Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow:

Caption: General workflow for the synthesis of a 4-substituted-2-pyrrolidinone derivative.

In Vitro Biological Assays

4.2.1. Anticonvulsant Activity: Levetiracetam Binding Site (LBS) Affinity Assay

This assay determines the affinity of test compounds for the LBS, providing an indication of their potential anticonvulsant activity.

-

Preparation of Brain Homogenates: Homogenize brain tissue (e.g., from rats) in a suitable buffer.

-

Radioligand Binding: Incubate the brain homogenates with a radiolabeled ligand for the LBS (e.g., [3H]levetiracetam) in the presence and absence of the test compound at various concentrations.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

4.2.2. Anti-inflammatory Activity: COX-1/COX-2 and 5-LOX Inhibition Assays [7]

These assays measure the ability of the compounds to inhibit the activity of key inflammatory enzymes.

-

Enzyme Preparation: Use purified COX-1, COX-2, or 5-LOX enzymes.

-

Incubation: Incubate the enzyme with its respective substrate (e.g., arachidonic acid) in the presence and absence of the test compound.

-

Product Quantification: Measure the formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for 5-LOX) using appropriate methods such as ELISA or HPLC.

-

Data Analysis: Determine the IC50 value for each compound against each enzyme.

Signaling Pathway Inhibition:

Caption: Inhibition of the arachidonic acid inflammatory cascade by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic tractability and the well-defined structure-activity relationships make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

-

Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

Exploration of New Therapeutic Applications: Screening of this compound derivatives against a broader range of biological targets to identify novel therapeutic opportunities.

The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and improved therapies for a variety of diseases.

References

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 49(8), 522–526. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link]

-

Ziganshina, E. E., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 598–607. [Link]

-

Siwek, A., et al. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 69, 539–548. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523. [Link]

-

El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research, 2(5), 38. [Link]

-

Ziganshina, E. E., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. [Link]

-

Mahnashi, M. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(6), 701. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Substituted Pyrrolidinones

Abstract

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1] From the pioneering nootropic agent piracetam to the widely used antiepileptic levetiracetam, substituted pyrrolidinones have demonstrated a remarkable breadth of activity within the central nervous system (CNS) and beyond.[2] This technical guide provides a comprehensive analysis of the pharmacological profile of this versatile class of molecules. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action with a focus on molecular targets, dissect structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of substituted pyrrolidinones.

Introduction: The Pyrrolidinone Core - A Versatile Scaffold

The pyrrolidinone, or 2-oxopyrrolidine, framework has been a subject of intense research for several decades.[2] Its unique combination of structural rigidity, hydrogen bonding capability, and synthetic tractability makes it an ideal starting point for the design of novel therapeutics.[1] Compounds bearing the pyrrolidinone scaffold have shown a wide array of biological activities, including nootropic, neuroprotective, anticonvulsant, anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive effects.[2][3][4][5][6] This versatility stems from the ability to introduce a variety of substituents at different positions of the pyrrolidinone ring, allowing for the fine-tuning of physicochemical properties and target engagement.

The significance of this scaffold is underscored by the number of clinically successful drugs that incorporate it, such as the nootropic aniracetam and the antiepileptic ethosuximide.[5] The continued exploration of pyrrolidinone derivatives promises to yield new therapeutic agents for a range of challenging diseases.[2][5][7]

Key Pharmacological Activities and Associated Mechanisms of Action

Substituted pyrrolidinones exhibit a broad spectrum of pharmacological activities, with their effects on the CNS being the most extensively studied.

Nootropic and Neuroprotective Effects

The term "nootropic," meaning "mind-turning," was first coined to describe the cognitive-enhancing properties of piracetam, the archetypal pyrrolidinone derivative.[2] Several other pyrrolidinone-based compounds, including aniracetam, oxiracetam, and pramiracetam, also demonstrate nootropic activity.[8]

Mechanism of Action: The precise mechanisms underlying the nootropic effects of pyrrolidinones are multifaceted and not fully elucidated.[2] However, several key pathways have been implicated:

-

Modulation of Cholinergic Systems: Many nootropic pyrrolidinones have been shown to interact with and enhance cholinergic neurotransmission.[8] For instance, oxiracetam can prevent the decrease in brain acetylcholine levels and subsequent amnesia induced by electroconvulsive shock or scopolamine.[8] This suggests an activation of cholinergic mechanisms, which are crucial for learning and memory processes.[8]

-

Positive Allosteric Modulation of AMPA Receptors: A significant mechanism for some pyrrolidinone derivatives is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10] These receptors are critical for fast synaptic transmission and plasticity in the brain.[11][12] By binding to an allosteric site, these compounds can slow the receptor's deactivation and desensitization, thereby enhancing glutamatergic signaling.[10][13] This potentiation of AMPA receptor function is believed to be a key contributor to their cognitive-enhancing and neuroprotective effects.[9][10] For example, the benzoylpyrrolidine derivative BDP-20 has been shown to significantly reduce the desensitization rate of AMPA receptors and increase their affinity for glutamate.[10]

Signaling Pathway: AMPA Receptor Modulation

Caption: Allosteric modulation of AMPA receptors by substituted pyrrolidinones.

Anticonvulsant Activity

The pyrrolidinone scaffold is also prominent in the field of anticonvulsant drug discovery.[2] Levetiracetam is a prime example of a successful antiepileptic drug derived from this core structure.[2]

Mechanism of Action: The anticonvulsant mechanisms of pyrrolidinones can differ from their nootropic actions. While some may involve modulation of neurotransmitter systems, a key target for several anticonvulsant pyrrolidinones is the synaptic vesicle protein 2A (SV2A). Levetiracetam binds to SV2A, although the precise downstream consequences of this interaction are still under investigation, it is thought to modulate neurotransmitter release.

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that specific substitutions on the pyrrolidinone ring are crucial for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-ones, a phenyl group at the 4-position was found to be essential for potent activity against electroshock- and pentylenetetrazole-induced seizures.[14] Furthermore, the position of halogen atoms on the N-phenyl ring also significantly influences the anticonvulsant effect.[14] Other studies on pyrrolidine-2,5-diones have shown that the nature of the imide fragment is closely linked to anticonvulsant efficacy.[15]

Other Pharmacological Activities

The versatility of the pyrrolidinone scaffold extends to other therapeutic areas:

-

Anti-inflammatory and Analgesic: Certain derivatives have shown potential in managing pain and inflammation.[5][16]

-

Cardiovascular Effects: Novel arylpiperazine-bearing pyrrolidin-2-one derivatives have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities, with some compounds showing high affinity for α1- and α2-adrenoceptors.[3]

-

Antimicrobial and Anticancer: The pyrrolidinone core is also being explored for its potential in developing new antimicrobial and anticancer agents.[5][17][18]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a substituted pyrrolidinone is profoundly influenced by the nature and position of its substituents. A generalized SAR can be summarized as follows:

| Position of Substitution | Influence on Pharmacological Activity |

| N1-substitution | Often dictates the primary pharmacological target and physicochemical properties. Large aromatic groups are common in anticonvulsant and cardiovascular agents.[3][14] |

| C3-substitution | Can modulate potency and introduce chirality, affecting target binding and specificity.[19] |

| C4-substitution | Crucial for anticonvulsant activity in some series, with phenyl groups often being favorable.[14][20] Stereochemistry at this position can also be important. |

| C5-substitution | Can impact metabolic stability and pharmacokinetic properties. |

It is important to note that these are general trends, and the interplay between different substituents can lead to complex SARs. For example, in a series of pyrrolidine pentamine derivatives, modifications at the R1 position were poorly tolerated, highlighting the critical nature of the S-phenyl moiety at this location for inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib.[21]

Experimental Protocols for Pharmacological Evaluation

The evaluation of substituted pyrrolidinones requires a battery of in vitro and in vivo assays tailored to the specific pharmacological activity being investigated.

Evaluation of Nootropic Activity

Morris Water Maze (MWM) Test: The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[22][23][24]

-

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues.[24]

-

Apparatus: A circular tank filled with opaque water, with a submerged platform in one quadrant.[22][23]

-

Procedure:

-

Acquisition Phase: The animal is placed in the tank and the latency to find the hidden platform is recorded over several trials and days.[22][25] A decrease in escape latency indicates learning.[25]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[22] A preference for the target quadrant indicates memory retention.

-

-

Causality: This test is chosen because it specifically assesses spatial navigation and reference memory, which are key cognitive functions often enhanced by nootropic agents. The reliance on distal cues makes it a robust measure of hippocampal function.[26]

Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) Test: The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[27][28]

-

Principle: An electrical stimulus is applied to the animal (typically via corneal or ear-clip electrodes) to induce a maximal seizure characterized by a tonic hind limb extension.

-

Apparatus: An electroconvulsometer.[29]

-

Procedure:

-

The test compound or vehicle is administered to the animal.

-

After a specific pre-treatment time, an electrical stimulus is delivered.

-

The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

-

Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered a positive result.

-

Causality: This model is a good predictor of efficacy against generalized seizures of the grand mal type and is sensitive to drugs that act by preventing seizure spread.

Pentylenetetrazole (PTZ)-Induced Seizure Test: The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[15][28]

-

Principle: The chemical convulsant pentylenetetrazole is administered subcutaneously to induce clonic seizures.[15]

-

Procedure:

-

The test compound or vehicle is administered.

-

After a pre-treatment period, a dose of PTZ sufficient to induce clonic seizures in control animals is injected.

-

The animals are observed for the onset and severity of clonic seizures.

-

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured.

-

Causality: This model is sensitive to drugs that act by enhancing GABAergic inhibition or blocking T-type calcium channels, mechanisms often implicated in absence seizures.[30]

Workflow for Anticonvulsant Screening

Caption: A typical workflow for the preclinical screening of novel anticonvulsant pyrrolidinones.

Future Directions and Therapeutic Potential

The substituted pyrrolidinone scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific molecular targets (e.g., specific AMPA receptor subunit combinations or SV2A isoforms).

-

Hybrid Molecules: Combining the pyrrolidinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[5]

-

Expanded Therapeutic Areas: Exploring the potential of pyrrolidinone derivatives in less traditional areas such as oncology, infectious diseases, and metabolic disorders.[5][18]

Conclusion

Substituted pyrrolidinones represent a privileged class of compounds with a rich pharmacological profile. Their proven success in the clinic, coupled with their synthetic versatility, ensures that they will remain an important focus of medicinal chemistry research for the foreseeable future. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate experimental evaluation is crucial for unlocking their full therapeutic potential.

References

-

Pepeu, G., & Spignoli, G. (n.d.). Nootropic drugs and brain cholinergic mechanisms. PubMed. Retrieved from [Link]

-

Kulkarni, S. K. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]

-

Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. Retrieved from [Link]

-

Chlon-Rzepa, G., et al. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Retrieved from [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. Retrieved from [Link]

-

Suliman, N. A., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. Retrieved from [Link]

-

Lv, K., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. Retrieved from [Link]

-

Arai, A. C., et al. (2000). Effects of a centrally active benzoylpyrrolidine drug on AMPA receptor kinetics. PubMed. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of pyrrolidones with anticonvulsant activity. Retrieved from [Link]

-

Sharma, A., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

-

Aboul-Enein, M. N., et al. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. JournalAgent. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

-

Wyska, E., et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. Retrieved from [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

-

JCDR. (n.d.). Dementia, Memory, Morris water maze, Nootropics. Retrieved from [Link]

-

Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Kaminski, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central. Retrieved from [Link]

-

MMPC.org. (2024). Morris Water Maze. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

-

Kodonidi, I. P., et al. (2019). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology. Retrieved from [Link]

-

D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. PMC - PubMed Central. Retrieved from [Link]

-

Waser, P. G., et al. (1978). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. PubMed. Retrieved from [Link]

-

Torkjazi, M., et al. (2018). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. Retrieved from [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC - PubMed Central. Retrieved from [Link]

-

Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceuticals with 2-pyrrolidinone scaffold. Retrieved from [Link]

-

Anantha Lakshmi, P., et al. (2015). a study on nootropic activity of methanolic extract of brassica oleraceae var. caulorapa bulb in rodents. PharmacologyOnLine. Retrieved from [Link]

-

Pharma Learning Forever. (2020, October 19). Study of Anti-convulsant activity by using electro-convulsometer. YouTube. Retrieved from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Retrieved from [Link]

-

Zhigulin, A. V., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers. Retrieved from [Link]

-

Gmiro, V. E., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PubMed Central. Retrieved from [Link]

-

Arai, A. C., et al. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effects of a centrally active benzoylpyrrolidine drug on AMPA receptor kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

- 12. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]

- 23. mmpc.org [mmpc.org]

- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 26. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 28. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 29. m.youtube.com [m.youtube.com]

- 30. pnrjournal.com [pnrjournal.com]

Whitepaper: Elucidating the Bio-Mechanistic Pathways of 4-Ethyl-2-pyrrolidinone

A Technical Guide to Formulating and Testing Mechanism of Action Hypotheses

Executive Summary

4-Ethyl-2-pyrrolidinone is a small molecule belonging to the pyrrolidinone class of compounds, a chemical family renowned for its neurologically active members, including the archetypal nootropic, piracetam.[1] Despite its structural similarity to established cognitive enhancers, the precise mechanism of action for this compound remains undefined in publicly accessible literature. This guide serves not as a review of established facts, but as a forward-looking technical framework for researchers, scientists, and drug development professionals. We will leverage a first-principles approach, grounded in the pharmacology of structural analogs, to propose three plausible, testable hypotheses for its mode of action. For each hypothesis, this document provides the underlying scientific rationale and a detailed, self-validating experimental protocol designed to rigorously interrogate its validity. Our objective is to provide a comprehensive roadmap for the scientific community to systematically uncover the therapeutic potential and molecular targets of this promising compound.

The Pyrrolidinone Scaffold: A Precedent for Neurological Activity

The 2-pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[2] Its derivatives have been explored for a wide range of therapeutic applications, from anticonvulsant to cognitive-enhancing effects.[1][3] Understanding the mechanisms of well-characterized pyrrolidinone analogs provides a logical foundation for proposing how this compound might function.

-

Piracetam (2-oxo-1-pyrrolidine acetamide): The first compound to be described as a "nootropic," piracetam's mechanism is thought to be multi-faceted.[1] Hypotheses include the potentiation of neurotransmitter systems (notably acetylcholine), an increase in neuronal membrane fluidity, and enhancement of cerebral metabolism through improved oxygen and glucose utilization.[4][5] It appears to exert its effects not through direct receptor agonism but by modulating the brain's intrinsic neurochemical and metabolic environment.[5]

-

Aniracetam (N-anisoyl-2-pyrrolidinone): This lipophilic analog is a known positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors.[4] By binding to a site on the receptor distinct from the glutamate binding site, it slows the receptor's desensitization and deactivation, thereby enhancing excitatory glutamatergic neurotransmission, a critical process for synaptic plasticity, learning, and memory.

-

Levetiracetam: While primarily an antiepileptic agent, its mechanism is a benchmark for target specificity within the pyrrolidinone class. It binds with high affinity to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.

This precedent demonstrates that the pyrrolidinone scaffold can support a variety of interactions, from specific protein binding (Levetiracetam) to broad modulation of receptor kinetics (Aniracetam) and cell function (Piracetam). We will now apply this knowledge to formulate specific hypotheses for this compound.

Plausible Mechanistic Hypotheses for this compound

Based on the established pharmacology of its structural cousins, we propose three primary hypotheses for the mechanism of action of this compound. These are not mutually exclusive and may act in concert.

Hypothesis 1: Positive Allosteric Modulation of AMPA Receptors